![molecular formula C9H11F3N4 B3056825 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine CAS No. 745066-18-6](/img/structure/B3056825.png)
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
Overview
Description
Scientific Research Applications
Metabolism and Pharmacokinetics
- The compound 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, related to 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine, shows potential as a dipeptidyl peptidase IV inhibitor. It has been studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).
Antitumor Activity
- Novel diaryl ureas containing the 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine group have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some compounds in this series demonstrated significant inhibitory activities, making them a promising avenue in cancer research (Zhao et al., 2013).
Antimicrobial Activity
- Research on 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives reveals potential antimicrobial properties. These compounds, derived from the piperazine and pyrimidine core, have shown significant activity against various microorganism strains (Yurttaş et al., 2016).
Synthesis and Molecular Structure
- The synthesis of 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline demonstrates the chemical versatility and potential of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine derivatives. The structural analysis of such compounds is vital for understanding their potential applications in various fields, including medicinal chemistry (Singh et al., 2018).
properties
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPNCKCRSAVLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585859 | |
Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine | |
CAS RN |
745066-18-6 | |
Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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